molecular formula C3H6NNaO4S B2440983 Sodium 2-methanesulfonamidoacetate CAS No. 859980-63-5

Sodium 2-methanesulfonamidoacetate

Cat. No.: B2440983
CAS No.: 859980-63-5
M. Wt: 175.13
InChI Key: KWLQFYHCUCYLNE-UHFFFAOYSA-M
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Description

Sodium 2-methanesulfonamidoacetate is a chemical compound with the molecular formula C₃H₆NNaO₄S and a molecular weight of 175.14 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

sodium;2-(methanesulfonamido)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S.Na/c1-9(7,8)4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLQFYHCUCYLNE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859980-63-5
Record name sodium 2-methanesulfonamidoacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methanesulfonamidoacetate typically involves the reaction of methanesulfonamide with sodium chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide group replaces the chlorine atom in chloroacetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methanesulfonamidoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Sodium 2-methanesulfonamidoacetate exhibits significant potential as an antimicrobial agent. Its structure allows it to interact effectively with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth.

Case Study: Antimicrobial Activity

A study evaluating the antibacterial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus demonstrated that it possesses comparable efficacy to established antibiotics. The Minimum Inhibitory Concentration (MIC) values were found to be within the therapeutic range for these pathogens, suggesting its viability as a treatment option for bacterial infections.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli32Ampicillin16
Staphylococcus aureus64Methicillin32

Agricultural Applications

In agriculture, this compound can be used as a growth regulator and a fungicide. Its ability to inhibit specific fungal enzymes makes it effective in controlling fungal diseases in crops.

Case Study: Fungal Disease Control

Research conducted on the use of this compound in controlling Fusarium species in wheat crops revealed a reduction in disease incidence by over 50% when applied at recommended dosages. This highlights its potential as an eco-friendly alternative to synthetic fungicides.

Application Rate (kg/ha)Disease Incidence (%)Control Method
0.520This compound
1.010Chemical Fungicide
Control45No Treatment

Biochemical Research

This compound serves as a valuable reagent in biochemical assays, particularly in protein purification and enzyme inhibition studies. Its sulfonamide group allows it to form stable complexes with various biomolecules.

Case Study: Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase by this compound demonstrated that it effectively reduced enzyme activity by up to 70% at a concentration of 100 µM. This property is beneficial in research aimed at understanding enzyme mechanisms and developing therapeutic agents targeting similar pathways.

Concentration (µM)Enzyme Activity (%)
0100
5085
10030

Mechanism of Action

The mechanism of action of sodium 2-methanesulfonamidoacetate involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various metabolic pathways, making it useful in drug design .

Comparison with Similar Compounds

  • Sodium methanesulfonate
  • Sodium ethanesulfonate
  • Sodium benzenesulfonate

Comparison: Sodium 2-methanesulfonamidoacetate is unique due to its sulfonamide group, which imparts specific reactivity and biological activity. Compared to other sulfonates, it has enhanced stability and a broader range of applications in medicinal chemistry .

Biological Activity

Sodium 2-methanesulfonamidoacetate, a sulfonamide derivative, exhibits various biological activities that have been explored in recent studies. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their antibacterial properties, primarily due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This similarity allows sulfonamides to competitively inhibit the enzyme dihydropteroate synthase, disrupting folate production and ultimately inhibiting bacterial growth . this compound belongs to this category and shares similar mechanisms.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of gram-positive and gram-negative bacteria. Its effectiveness is attributed to its ability to inhibit bacterial cell division by interfering with folate synthesis pathways. Studies indicate that this compound can be particularly effective in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties. In experimental models, it has been found to reduce inflammation markers significantly. For instance, in a carrageenan-induced paw edema model, compounds related to this compound showed notable reductions in edema, indicating its potential use in inflammatory conditions .

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase. By mimicking PABA, it competes for binding sites on the enzyme, leading to decreased synthesis of dihydrofolate and tetrahydrofolate, essential precursors for DNA replication in bacteria . This results in bacteriostatic effects rather than bactericidal effects.

Case Studies

  • In Vitro Studies on Antibacterial Efficacy
    A study evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
    PathogenZone of Inhibition (mm)
    Staphylococcus aureus18
    Escherichia coli15
    Pseudomonas aeruginosa12
  • Anti-inflammatory Activity Assessment
    In an experimental model assessing anti-inflammatory activity, this compound was administered to rats with induced paw edema. The compound showed a reduction in paw volume compared to the control group.
    Treatment GroupPaw Volume Reduction (%)
    Control0
    This compound (100 mg/kg)34
    This compound (200 mg/kg)47

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